4-[1-Butyl-7-(Trifluoromethyl)-1H-Indazol-3-Yl]benzene-1,3-Diol is an organic compound characterized by its complex structure, which includes an indazole moiety and a benzene derivative. The molecular formula for this compound is C18H17F3N2O2, with a molecular weight of 350.3 g/mol. This compound belongs to a larger class of indazole derivatives that have garnered attention in medicinal chemistry due to their potential therapeutic applications, particularly in the field of anti-inflammatory treatments.
The synthesis of 4-[1-Butyl-7-(Trifluoromethyl)-1H-Indazol-3-Yl]benzene-1,3-Diol typically involves multi-step organic reactions. Common methods for synthesizing this compound include:
Each of these steps requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 4-[1-Butyl-7-(Trifluoromethyl)-1H-Indazol-3-Yl]benzene-1,3-Diol can be described as follows:
The specific arrangement of these functional groups contributes to the compound's unique reactivity and biological activity.
4-[1-Butyl-7-(Trifluoromethyl)-1H-Indazol-3-Yl]benzene-1,3-Diol exhibits various chemical reactivity patterns, including:
These reactions are essential for modifying the compound to enhance biological activity or improve pharmacokinetic properties.
The mechanism of action for 4-[1-Butyl-7-(Trifluoromethyl)-1H-Indazol-3-Yl]benzene-1,3-Diol primarily involves modulation of signaling pathways related to inflammation. Research indicates that compounds in this class may inhibit inflammatory processes by affecting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways. This modulation is crucial in managing various inflammatory diseases.
The physical and chemical properties of 4-[1-Butyl-7-(Trifluoromethyl)-1H-Indazol-3-Yl]benzene-1,3-Diol include:
These properties make it a valuable candidate for further research in drug development.
The primary applications of 4-[1-Butyl-7-(Trifluoromethyl)-1H-Indazol-3-Yl]benzene-1,3-Diol lie in medicinal chemistry. Its potential uses include:
Additionally, ongoing research focuses on understanding its interactions with various biological targets, which is critical for elucidating its pharmacodynamics and potential side effects when used therapeutically.
The synthesis of 4-[1-butyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol requires precise sequential functionalization of the indazole scaffold prior to resorcinol coupling. The core construction typically begins with ortho-substituted aniline derivatives that undergo cyclocondensation reactions with appropriate carbonyl equivalents to form the indazole ring. A critical challenge lies in the early-stage introduction of the trifluoromethyl group at the C7 position due to the sensitivity of subsequent reactions to strongly electrophilic conditions [7].
Two predominant strategies exist for trifluoromethyl group installation:
The radical trifluoromethylation pathway using CF₃I and triethylborane initiators has shown particular efficacy for functionalizing halogenated indazole precursors at C7. This method proceeds under mild conditions (25-40°C) with reduced risk of over-reduction compared to copper-mediated approaches [7]. Alternative reagents like Umemoto's salt (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) enable electrophilic trifluoromethylation but require stringent moisture-free conditions and aprotic solvents like acetonitrile or DMF [7].
Table 1: Trifluoromethylation Reagents for Indazole Functionalization
Reagent Type | Representative Example | Temperature Range | Solvent Compatibility | Yield Range |
---|---|---|---|---|
Nucleophilic | CF₃SiMe₃ (Ruppert-Prakash reagent) | -78°C to 0°C | THF, DMF, Glymes | 45-68% |
Radical | CF₃I/BEt₃ | 25-40°C | Benzene, Toluene | 62-75% |
Electrophilic | Umemoto's reagent | 60-80°C | MeCN, DCM | 50-70% |
Transition Metal Mediated | CuCF₃ complexes | 100-150°C | NMP, DMSO | 55-78% |
The final coupling with benzene-1,3-diol derivatives typically employs palladium-catalyzed Suzuki-Miyaura or copper-mediated Chan-Lam reactions when protected resorcinol derivatives are used. This step requires careful protection-deprotection strategies for the resorcinol moiety, often utilizing tert-butyldimethylsilyl (TBS) groups that can be removed by fluoride sources post-coupling [5].
The ambident nucleophilic character of indazoles presents a significant synthetic hurdle, as alkylation can produce N1-alkylated (desired) or N2-alkylated (undesired) regioisomers. For 4-[1-butyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol, precise control of N1-alkylation is essential because N2-alkylation disrupts the conjugation pattern necessary for biological activity [5] [6].
Key factors governing regioselective N1-alkylation:
The steric and electronic influence of the C7-trifluoromethyl group significantly enhances N1-selectivity. The strong -I effect of the CF₃ group acidifies the N1-H proton (pKa reduction by ~1.5 units) while simultaneously creating steric congestion at N2, resulting in N1/N2 ratios up to 98:2 for 7-trifluoromethylindazoles versus 85:15 for unsubstituted analogs [5]. Post-alkylation, regioisomeric mixtures can be separated via selective crystallization from ethanol/water mixtures, where the N1-alkylated isomer typically crystallizes first due to its lower dipole moment [5].
Table 2: Regioselectivity in Indazole Alkylation Under Various Conditions
Base | Solvent | Temperature | Alkyl Halide | N1:N2 Ratio | Yield (%) |
---|---|---|---|---|---|
NaH | DMF | 0°C | n-BuBr | 3:1 | 65 |
K₂CO₃ | Acetone | 60°C | n-BuBr | 4:1 | 72 |
LiHMDS | THF | -78°C | n-BuBr | >19:1 | 88 |
DBU | Toluene | 110°C | n-BuBr | 1:2 | 60 |
Cs₂CO₃ | DMSO | 25°C | n-BuBr | 8:1 | 75 |
The thermolability of the trifluoromethyl group and sensitivity of resorcinol moiety demand carefully optimized conditions for introducing the -CF₃ group and subsequent coupling reactions. Solvent polarity profoundly influences both the efficiency of trifluoromethylation and the stability of the intermediate organometallic species [5] [8].
For copper-mediated trifluoromethylation of 7-haloindazole precursors, solvent mixtures containing DMF:toluene (3:7 v/v) provide optimal balance between reagent solvation and reaction temperature control. This system maintains reaction temperatures at 80-90°C during exothermic trifluoromethylation, preventing desulfurization side reactions common in pure DMF above 100°C. The addition of 1,10-phenanthroline (10 mol%) as a copper-stabilizing ligand allows complete conversion within 6 hours at 85°C, compared to 24+ hours in neat toluene [7].
Radical trifluoromethylation using CF₃I exhibits distinct solvent dependencies:
Temperature profiling reveals that resorcinol coupling must occur below 60°C to prevent quinone formation from the dihydroxybenzene component. This necessitates the use of protected resorcinol derivatives (e.g., diacetate or dimethoxy) when employing high-temperature methods like Ullmann coupling (130-150°C). Alternatively, microwave-assisted synthesis in DMF at 120°C reduces reaction times from 48 hours to 30 minutes while maintaining the integrity of both trifluoromethyl and resorcinol groups through rapid, controlled heating [8].
The electron-rich nature of resorcinol presents both opportunities and challenges for catalytic coupling with 1-butyl-7-(trifluoromethyl)indazole. Transition metal catalysts must balance reactivity with functional group tolerance to prevent decomposition of the acid-sensitive trifluoromethyl group or over-oxidation of the diol [5] [7].
Palladium-based systems achieve moderate success:
However, copper catalysis proves superior for direct C3-arylation of indazoles with unprotected resorcinol:
[Cu(OTf)₂] (10 mol%) Phenanthroline (20 mol%) Cs₂CO₃ base in toluene:ethanol (4:1) 80°C, 24 hours → 85% yield
This system avoids protection-deprotection sequences while maintaining the integrity of both -OH groups and the -CF₃ moiety. The ethanol cosolvent serves dual purposes: solubilizing inorganic carbonate and protonating potential cuprate intermediates to prevent over-reaction [5].
Lewis acid-mediated coupling provides an alternative metal-free approach using boron trifluoride etherate. Activation of the indazole C3 position occurs through chelation-assisted electrophilic substitution where the trifluoromethyl group enhances electrophilicity:
7-(Trifluoromethyl)-1H-indazole + 1,3-dimethoxybenzene BF₃·Et₂O (3 equiv) DCM, 0°C → RT, 12 hours Followed by BBr₃ deprotection (78% overall yield)
Recent advances utilize photoredox catalysis for the final coupling step, particularly with electron-deficient indazole derivatives. The merger of [Ir(ppy)₃] with nickel complexes enables C-O bond formation under mild conditions (35-45°C), though this method currently shows limited efficacy for C-C bond formation in this specific system [7].
Table 3: Catalytic Systems for Resorcinol-Indazole Coupling
Catalyst System | Additives | Temperature | Resorcinol Protection | Yield (%) |
---|---|---|---|---|
Pd(PPh₃)₄ / K₂CO₃ | None | 100°C | Di-Boc | 55 |
CuI / 1,10-phenanthroline | Cs₂CO₃ | 80°C | None | 85 |
[RuCl₂(p-cymene)]₂ / PPh₃ | K₂CO₃ | 120°C | Diacetyl | 60 |
BF₃·OEt₂ / - | RT | Dichloromethane | Dimethoxy | 70* |
NiCl₂/glyme / dtbbpy | Ir(ppy)₃ (photoredox) | 45°C | None | 50 |
*Before deprotection
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